Cas no 2228703-22-6 (2-(4,5-difluoro-2-methoxyphenyl)cyclopropan-1-amine)
2-(4,5-difluoro-2-methoxyphenyl)cyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(4,5-difluoro-2-methoxyphenyl)cyclopropan-1-amine
- 2228703-22-6
- EN300-1866460
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- Inchi: 1S/C10H11F2NO/c1-14-10-4-8(12)7(11)2-6(10)5-3-9(5)13/h2,4-5,9H,3,13H2,1H3
- InChI Key: YMGBLWCDRIOWEZ-UHFFFAOYSA-N
- SMILES: FC1C(=CC(=C(C=1)C1CC1N)OC)F
Computed Properties
- Exact Mass: 199.08087030g/mol
- Monoisotopic Mass: 199.08087030g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 35.2Ų
2-(4,5-difluoro-2-methoxyphenyl)cyclopropan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1866460-0.05g |
2-(4,5-difluoro-2-methoxyphenyl)cyclopropan-1-amine |
2228703-22-6 | 0.05g |
$983.0 | 2023-09-18 | ||
| Enamine | EN300-1866460-0.1g |
2-(4,5-difluoro-2-methoxyphenyl)cyclopropan-1-amine |
2228703-22-6 | 0.1g |
$1031.0 | 2023-09-18 | ||
| Enamine | EN300-1866460-0.25g |
2-(4,5-difluoro-2-methoxyphenyl)cyclopropan-1-amine |
2228703-22-6 | 0.25g |
$1078.0 | 2023-09-18 | ||
| Enamine | EN300-1866460-0.5g |
2-(4,5-difluoro-2-methoxyphenyl)cyclopropan-1-amine |
2228703-22-6 | 0.5g |
$1124.0 | 2023-09-18 | ||
| Enamine | EN300-1866460-1.0g |
2-(4,5-difluoro-2-methoxyphenyl)cyclopropan-1-amine |
2228703-22-6 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1866460-2.5g |
2-(4,5-difluoro-2-methoxyphenyl)cyclopropan-1-amine |
2228703-22-6 | 2.5g |
$2295.0 | 2023-09-18 | ||
| Enamine | EN300-1866460-5.0g |
2-(4,5-difluoro-2-methoxyphenyl)cyclopropan-1-amine |
2228703-22-6 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1866460-10.0g |
2-(4,5-difluoro-2-methoxyphenyl)cyclopropan-1-amine |
2228703-22-6 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1866460-1g |
2-(4,5-difluoro-2-methoxyphenyl)cyclopropan-1-amine |
2228703-22-6 | 1g |
$1172.0 | 2023-09-18 | ||
| Enamine | EN300-1866460-5g |
2-(4,5-difluoro-2-methoxyphenyl)cyclopropan-1-amine |
2228703-22-6 | 5g |
$3396.0 | 2023-09-18 |
2-(4,5-difluoro-2-methoxyphenyl)cyclopropan-1-amine Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 2-(4,5-difluoro-2-methoxyphenyl)cyclopropan-1-amine
Recent Advances in the Study of 2-(4,5-difluoro-2-methoxyphenyl)cyclopropan-1-amine (CAS: 2228703-22-6)
The compound 2-(4,5-difluoro-2-methoxyphenyl)cyclopropan-1-amine (CAS: 2228703-22-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings regarding this compound, focusing on its synthesis, pharmacological activities, and emerging applications in drug discovery.
Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel bioactive molecules. Its cyclopropane ring and difluoromethoxy substituents contribute to its stability and bioavailability, making it an attractive scaffold for drug development. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of serotonin receptor modulators, which show promise in treating neurological disorders such as depression and anxiety.
In addition to its synthetic utility, 2-(4,5-difluoro-2-methoxyphenyl)cyclopropan-1-amine has been investigated for its direct pharmacological effects. Preclinical studies indicate that the compound exhibits selective binding affinity for certain G-protein-coupled receptors (GPCRs), particularly those involved in pain modulation. These findings suggest potential applications in the development of non-opioid analgesics, addressing a critical need in pain management.
Further research has explored the compound's metabolic stability and toxicity profile. A recent in vitro study using human liver microsomes revealed favorable metabolic stability, with minimal cytochrome P450 inhibition. This property enhances its suitability as a drug candidate, reducing the risk of adverse drug-drug interactions. However, ongoing studies are needed to fully elucidate its long-term safety and efficacy.
The compound's mechanism of action has also been a subject of interest. Computational modeling and molecular dynamics simulations have provided insights into its interactions with target proteins, revealing key binding motifs and conformational changes. These findings are instrumental in guiding the design of derivatives with improved potency and selectivity.
In conclusion, 2-(4,5-difluoro-2-methoxyphenyl)cyclopropan-1-amine (CAS: 2228703-22-6) represents a versatile and promising compound in chemical biology and drug discovery. Its unique structural features, combined with its pharmacological potential, position it as a valuable tool for developing next-generation therapeutics. Future research should focus on optimizing its pharmacokinetic properties and expanding its applications to other therapeutic areas.
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